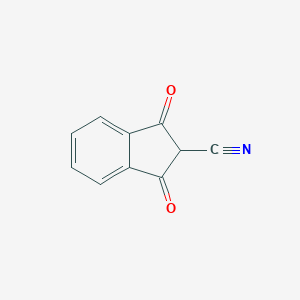

1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Beschreibung

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 42382-92-3) is a bicyclic compound featuring an indene backbone substituted with two ketone groups at positions 1 and 3 and a nitrile group at position 2. Its molecular formula is C₁₀H₅NO₂, with a molecular weight of 157.17 g/mol . The structure is characterized by conjugated electron-withdrawing groups (ketones and nitrile), which enhance reactivity in cycloaddition reactions and serve as a precursor for spirocyclic and fused-ring systems . Key spectral data include:

Eigenschaften

IUPAC Name |

1,3-dioxoindene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEKUQYTCADDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962447 | |

| Record name | 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42382-92-3 | |

| Record name | NSC163143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-1,3-INDANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Procedure ():

-

Reaction Setup : Ninhydrin (1 mmol) and malononitrile (1 mmol) are stirred in water at room temperature.

-

Nucleophilic Addition : Diamines or other nucleophiles (e.g., ethylenediamine) are added, initiating a Knoevenagel condensation to form a dicyanomethylene intermediate.

-

Cyclization : Intramolecular cyclization eliminates HCN, yielding the target compound.

Optimization :

-

Yield : 73–98% under catalyst-free, aqueous conditions.

-

Reaction Time : 2–48 hours, depending on substituents.

-

Temperature : Room temperature to 80°C.

Mechanistic Insights :

-

Intermediate A forms via Knoevenagel adduct (Fig. 1).

-

Nucleophilic attack at C-1 by diamines triggers cyclization.

Table 1: Representative Yields via Knoevenagel Route

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ninhydrin + Malononitrile | H₂O, 25°C, 2 h | 85 | |

| 5-Methoxy derivative | EtOH, NaOAc, reflux | 63 | |

| 5-Bromo derivative | DMF, 80°C, 6 h | 78 |

Multicomponent Reactions in Aqueous Media

One-pot syntheses combine ninhydrin, malononitrile, and binucleophilic agents (e.g., thiourea, hydrazines).

Protocol ():

-

Step 1 : Ninhydrin and malononitrile form a Knoevenagel intermediate in water.

-

Step 2 : Addition of semicarbazide hydrochloride or thiourea induces cyclization.

-

Isolation : Crude product is filtered and washed with H₂O/EtOH.

Advantages :

-

Green Chemistry : No organic solvents or catalysts.

-

Scalability : High yields (72–89%) and short reaction times (2–6 h).

Case Study :

Cyanation of Indane-1,3-dione Derivatives

Cyano groups are introduced via nucleophilic substitution or cyanation reactions.

Methods ():

-

Direct Cyanation : Indane-1,3-dione reacts with malononitrile in ethanol using NaOAc (61–85% yield).

-

-

Condensation : 2-Cyanobenzyl bromide reacts with cyclo(isopropylidene) malonate.

-

Hydrolysis/Decarboxylation : Acidic hydrolysis (HCl) followed by thermal decarboxylation.

-

Friedel-Crafts Acylation : AlCl₃-mediated acylation furnishes the target compound.

-

Table 2: Cyanation Methods Comparison

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel + Cyanation | Malononitrile, NaOAc | 85 | |

| Patent Synthesis | 2-Cyanobenzyl bromide | 74 |

Catalytic Asymmetric Synthesis

Enantioselective routes use chiral catalysts for pharmaceutical applications.

Approach ():

-

Catalysts : Rhodium or palladium complexes with chiral ligands (e.g., Chiralcel IA).

-

Substrate Engineering : Electron-withdrawing groups (e.g., Br, OMe) enhance stereocontrol.

Performance :

Table 3: Enantioselective Results

| Substrate Modification | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| 5-Methoxy | Rh/Chiralcel IA | 93 | 65 |

| 5-Bromo | Pd/Chiralcel IA | 78 | 72 |

Oxidative and Reductive Strategies

Analyse Chemischer Reaktionen

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles such as amines.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile serves as a crucial building block for synthesizing a variety of heterocyclic compounds. Its indene core allows for the construction of complex molecular architectures that are essential in organic chemistry. For instance, it is used to create indenoquinoxalines and other derivatives through multicomponent reactions involving ninhydrin and malononitrile with various nucleophiles .

Reactivity and Transformations

The compound undergoes several chemical transformations:

- Oxidation : Can yield various derivatives depending on the reagents used.

- Reduction : The oxo groups can be converted to hydroxyl groups.

- Substitution : The nitrile group can be substituted with other functional groups via nucleophilic substitution reactions.

Biological Applications

Inhibitor Development

One of the most promising applications of this compound is in the development of inhibitors for protein kinase CK2. This kinase is implicated in various cancers, making it a target for therapeutic intervention. The compound's ability to bind to the ATP-binding site of CK2 disrupts its activity, leading to potential anticancer effects.

Medicinal Chemistry

Designing Bioactive Molecules

Derivatives of this compound have shown potential in medicinal chemistry. Research indicates that these derivatives possess various biological activities, including anti-inflammatory and antimicrobial effects. They are being investigated as candidates for new drug formulations targeting multiple diseases .

Industrial Applications

Dyes and Photoinitiators

In industry, this compound is utilized in producing dyes for solar cells and photoinitiators for polymerization processes. Its chromophoric properties make it suitable for applications in non-linear optics as well .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the synthesis of imidazolidin-2-ylidene-indenedione derivatives through a one-pot three-component reaction involving this compound. This method yielded high product purity and efficiency without the need for extensive purification techniques .

Case Study 2: Anticancer Activity

Research highlighted the compound's role as a CK2 inhibitor. In vitro studies showed that its derivatives effectively reduced CK2 activity in cancer cell lines, suggesting significant potential for therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, the compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity. This inhibition disrupts various cellular processes, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Functional Group Variations

2,3-Dihydro-4-nitro-1,3-dioxo-1H-indene-2-carbonitrile (CAS 109672-97-1)

- Molecular Formula : C₁₀H₄N₂O₄

- Key Differences : Introduction of a nitro group at position 4 increases molecular weight (216.15 g/mol) and alters electronic properties. The nitro group enhances electrophilicity, making the compound more reactive in aromatic substitution reactions.

- Applications: Potential use in explosives or dyes due to nitro group reactivity .

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2)

- Molecular Formula: C₁₀H₇NO

- Key Differences : Only one ketone group (at position 1) compared to two in the parent compound. The nitrile at position 5 reduces conjugation, lowering reactivity in cycloadditions.

- Applications: Intermediate in pharmaceuticals (e.g., indanone derivatives) .

Spiro and Fused-Ring Derivatives

Spiro(cyclopropane-1,20-indene)-2,2-dicarbonitrile Derivatives

- Example : 3-(3,4-Dimethylphenyl)-10,30-dioxo-spiro compound (CAS 3q) .

- Molecular Formula : ~C₂₀H₁₄N₂O₂

- Key Differences : Incorporation of a cyclopropane ring and two nitrile groups introduces steric strain and enhances rigidity.

- Spectral Data : Complex ¹H NMR signals (δ 2.25–8.14 ppm) and carbonyl carbons (δ 187–189 ppm) .

- Applications: Potential use in catalysis or materials science due to structural complexity .

Oxepine and Pyran Derivatives

- Example: 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4,7-diphenyloxepine-3-carbonitrile .

- Key Differences : Fusion with oxepine or pyran rings increases solubility and bioavailability.

- Synthesis : Achieved via two-step reactions from indan-1,3-dione under mild conditions .

- Applications : Pharmaceutical relevance (e.g., spirooxindoles) .

Indole-3-carbonitrile Derivatives

- Example : 2-(2-(1,3-Dioxan-2-yl)ethyl)-7-chloro-1H-indole-3-carbonitrile .

- Key Differences : Incorporation of an indole ring and ether groups enhances interaction with biological targets (e.g., DYRK1A inhibitors) .

- Data : Confirmed via HRMS (m/z 290 [M⁺]) and NMR (δ 1.35–12.42 ppm) .

Isoindole-Cyclobutane Hybrids

Comparative Data Table

Biologische Aktivität

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile (often referred to as DIC) is an organic compound characterized by its unique molecular structure, which includes a fused indene ring system and two carbonyl groups. Its molecular formula is CHN\O, with an average molecular weight of approximately 171.155 g/mol. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its notable biological activities, particularly its potential as an anticancer agent.

Anticancer Properties

Research indicates that DIC exhibits significant anticancer properties, primarily through its ability to induce apoptosis in various cancer cell lines. The compound interacts with critical biological targets involved in cell signaling pathways, which are crucial for tumor growth and survival. Notably, studies have shown that DIC can disrupt cellular processes associated with cancer progression, making it a candidate for further therapeutic exploration.

The mechanism of action of DIC involves its binding to specific proteins that play roles in cell signaling and proliferation. For instance, it has been identified as a potential inhibitor of protein kinase CK2, an enzyme implicated in cancer cell survival and proliferation. By inhibiting CK2 activity, DIC may lead to reduced tumor growth and increased cancer cell death.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have demonstrated that DIC and its derivatives exhibit varying degrees of cytotoxic effects on different cell lines. For example, preliminary studies indicate that certain derivatives maintain higher viability rates in macrophages and cardiomyocytes when compared to untreated controls, suggesting a potential for selective targeting of cancer cells while sparing normal cells .

| Cell Type | Viability (%) | IC50 (μM) |

|---|---|---|

| J774 Macrophages | 80% (untreated) | >40 |

| H9c2 Cardiomyocytes | 85% (untreated) | >40 |

Comparative Analysis with Similar Compounds

DIC shares structural similarities with other biologically active compounds. Below is a comparison table highlighting some related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile | CHN\O | Methyl substitution enhances lipophilicity |

| Indanone | CHO | Simple ketone structure; less complex than indene |

| 1H-Indole | CHN | Basic structure; widely used in medicinal chemistry |

The uniqueness of DIC lies in its specific arrangement of functional groups, which allows for distinct reactivity patterns not observed in simpler analogs like indanone or indole.

Study on Apoptosis Induction

In a controlled study examining the effects of DIC on cancer cell lines, researchers found that treatment with DIC resulted in significant apoptosis as evidenced by increased caspase activity. This study utilized various assays to measure cell viability and apoptosis markers post-treatment, confirming the compound's potential as an anticancer agent.

In Vivo Studies

Further investigations into the in vivo efficacy of DIC are necessary to fully understand its therapeutic potential. Preliminary animal studies suggest that DIC may reduce tumor size significantly compared to control groups receiving no treatment. These findings warrant additional research into dosage optimization and long-term effects.

Q & A

Q. What are the common synthetic routes for 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile, and how are they optimized for yield?

- Methodological Answer : Two primary routes are documented:

- Two-step synthesis from indan-1,3-dione under mild conditions, yielding oxepine or pyran derivatives via cyclization reactions .

- Oxidative methods using phthalic anhydride and p-toluidine, followed by H₂O₂ in ethanol, to introduce the nitrile group .

Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, extending reaction time to 48 hours improved enantiomeric excess (ee) in catalytic asymmetric syntheses .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Chiral HPLC : Used to determine enantiopurity (e.g., Chiralcel IA/IC columns with hexane/isopropanol eluents) .

- Thin-Layer Chromatography (TLC) : RF values (e.g., 0.30–0.75 in pentane:ethyl acetate mixtures) confirm compound polarity and purity .

- NMR Spectroscopy : ¹H-NMR validates structural motifs, such as methoxy or allyl substituents .

Q. What safety protocols are essential when handling nitrile-containing derivatives of this compound?

- Methodological Answer :

- Use respiratory protection and ensure adequate ventilation to avoid inhalation of vapors or dust .

- Store in tightly sealed containers in dry, well-ventilated areas to prevent degradation or leakage .

- Follow institutional guidelines for waste disposal, particularly for nitriles, which may release toxic cyanide .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer :

- Catalytic asymmetric allylation : Chiral catalysts (e.g., Rh or Pd complexes) enable enantioselective C–C bond formation. For example, (R)-configured products achieved 93% ee using Chiralcel IC columns .

- Substrate engineering : Electron-withdrawing groups (e.g., bromo or methoxy) on the indene backbone enhance stereochemical control .

- Table : Key enantioselective results from recent studies:

| Substrate Modification | Catalyst System | Reaction Time (h) | ee (%) | Reference |

|---|---|---|---|---|

| 5-Methoxy | Rh/Chiralcel IA | 48 | 93 | |

| 5-Bromo | Pd/Chiralcel IA | 6 | 78 |

Q. What strategies resolve contradictions in reported reaction yields or enantiomeric excess values?

- Methodological Answer :

- Reproducibility checks : Validate HPLC conditions (column type, mobile phase ratios) and calibration standards .

- Catalyst loading optimization : Higher catalyst concentrations (e.g., 10 mol%) may improve ee but reduce yield due to side reactions .

- Data triangulation : Cross-reference NMR, HPLC, and X-ray crystallography to confirm structural assignments .

Q. How do computational models aid in predicting reactivity and regioselectivity for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron-deficient sites (e.g., the dioxo moiety) to predict nucleophilic attack preferences .

- Molecular docking : Simulates interactions with catalytic pockets to design targeted derivatives for pharmaceutical applications .

Q. What are the challenges in scaling up catalytic asymmetric syntheses of this compound?

- Methodological Answer :

- Catalyst recovery : Heterogeneous catalysts (e.g., immobilized Pd) reduce costs but may lower ee due to reduced chiral induction .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Switch to ethyl acetate/hexane mixtures for easier extraction .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Parameter calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS) .

- Dynamic effects : Account for temperature-dependent conformational changes in NOESY/ROESY experiments .

Q. What frameworks ensure ethical and compliant handling of research data involving hazardous intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.